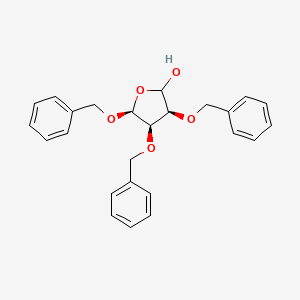
2,3,5-Tri-O-bencil-D-lixofuranosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tri-O-benzyl-D-lyxofuranose is a derivative of lyxofuranose, a monosaccharide. This compound is characterized by the presence of three benzyl groups attached to the oxygen atoms at positions 2, 3, and 5 of the lyxofuranose ring. It is primarily used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
2,3,5-Tri-O-benzyl-D-lyxofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycomimetics.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
2,3,5-Tri-O-benzyl-D-lyxofuranose is a type of carbohydrate mimic that has gained increased interest due to its ability to modulate the activity of carbohydrate-processing enzymes . These enzymes, which act on glycosides, are the primary targets of this compound . They play a crucial role in various biological events, acting as a vital source of energy, structural building blocks, and cell surface receptors or mediators .
Mode of Action
The compound interacts with its targets, the carbohydrate-processing enzymes, by inhibiting or enhancing their activity . This interaction results in changes in the enzymatic and chemical stability of sugars in mammals .
Biochemical Pathways
The affected pathways involve the process of life where mono-, oligo-, and polysaccharides, as well as glycoconjugates, play pivotal roles . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the modulation of the activity of carbohydrate-processing enzymes . This modulation can circumvent the enzymatic and chemical instability of sugars in mammals , potentially leading to various therapeutic benefits.
Análisis Bioquímico
Biochemical Properties
It is known that it can undergo reaction with nucleophilic carbon species to afford C-ribosides
Molecular Mechanism
The molecular mechanism of action of 2,3,5-Tri-O-benzyl-D-lyxofuranose is not well-defined. It is known to be involved in methylation reactions and click chemistry modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose typically involves the protection of hydroxyl groups in lyxofuranose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 2,3,5-Tri-O-benzyl-D-lyxofuranose are not well-documented, the general approach involves large-scale protection reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the protection reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Tri-O-benzyl-D-lyxofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the free hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of D-lyxofuranose.
Substitution: Formation of various substituted lyxofuranose derivatives.
Comparación Con Compuestos Similares
- 2,3,5-Tri-O-benzyl-D-xylofuranose
- 2,3,5-Tri-O-benzyl-D-arabinofuranose
Comparison: 2,3,5-Tri-O-benzyl-D-lyxofuranose is unique due to its specific stereochemistry and the position of the benzyl groups. Compared to 2,3,5-Tri-O-benzyl-D-xylofuranose and 2,3,5-Tri-O-benzyl-D-arabinofuranose, it offers different reactivity and selectivity in synthetic applications. The choice of compound depends on the desired chemical transformation and the target molecule .
Propiedades
IUPAC Name |
(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKMDPQFZBQOK-NPZNXQLHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
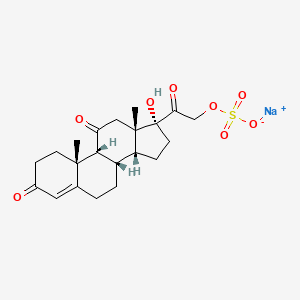
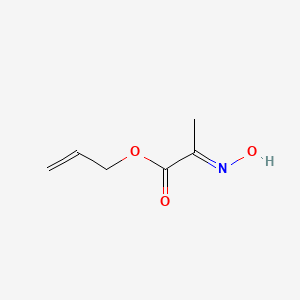
![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
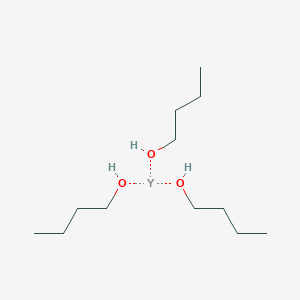
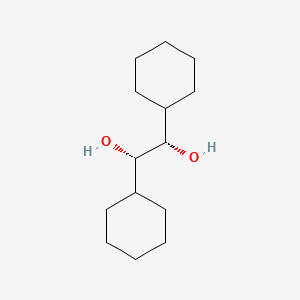
![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)

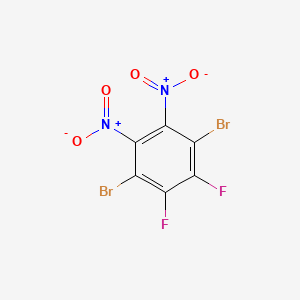
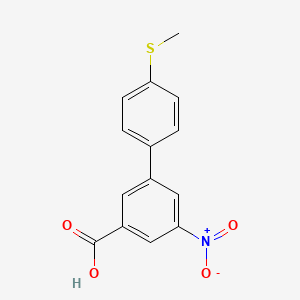
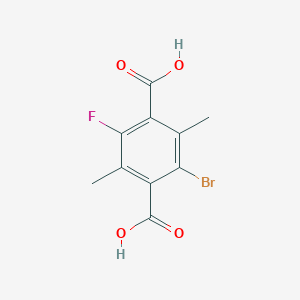
![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
